Acetazolamide sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetazolamide sodium is a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma, epilepsy, acute mountain sickness, periodic paralysis, idiopathic intracranial hypertension, and heart failure. It is also used to alkalinize urine. This compound works by decreasing the formation of hydrogen ions and bicarbonate from carbon dioxide and water, thereby reducing the production of aqueous humor in the eye and decreasing intraocular pressure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of acetazolamide sodium involves the oxidation of the corresponding thiol derivative to form a sulfonyl chloride intermediate. This intermediate is then reacted with various amines, hydrazones, and bis-amine precursors to produce new sulfonamide derivatives . The oxidation process can be enhanced by substituting chlorine gas with sodium hypochlorite, which improves safety and environmental conditions .

Industrial Production Methods: In industrial settings, this compound is often prepared by providing an this compound solution and then aseptically spray drying it to obtain the this compound powder . This method ensures high purity and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions: Acetazolamide sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The oxidation process involves converting the thiol derivative to a sulfonyl chloride intermediate .

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite (commercial bleach) is used instead of chlorine gas for the oxidation process.

Substitution: Various amines, hydrazones, and bis-amine precursors are used to create new sulfonamide derivatives.

Major Products Formed: The major products formed from these reactions include novel sulfonamide derivatives with significant antibacterial and antioxidant activities .

Aplicaciones Científicas De Investigación

Acetazolamide sodium has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of novel compounds with enhanced antibacterial and antioxidant properties.

Biology: this compound is studied for its effects on cellular membrane ion and water channel activity.

Medicine: It is used to treat glaucoma, epilepsy, acute mountain sickness, and other conditions

Mecanismo De Acción

Acetazolamide sodium exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the formation of hydrogen ions and bicarbonate from carbon dioxide and water, leading to decreased production of aqueous humor in the eye and reduced intraocular pressure . Additionally, it increases the renal excretion of sodium, potassium, bicarbonate, and water, which contributes to its diuretic effect .

Comparación Con Compuestos Similares

Methazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma.

Dorzolamide: A topical carbonic anhydrase inhibitor used in the treatment of elevated intraocular pressure.

Brinzolamide: Similar to dorzolamide, it is used topically for reducing intraocular pressure.

Comparison: Acetazolamide sodium is unique in its broad range of applications, including systemic use for conditions like epilepsy and acute mountain sickness, whereas compounds like dorzolamide and brinzolamide are primarily used topically for glaucoma .

Propiedades

Número CAS |

1424-27-7 |

|---|---|

Fórmula molecular |

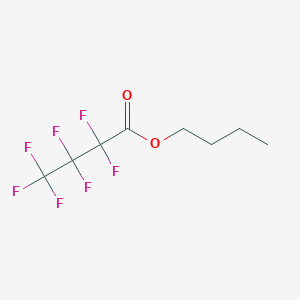

C4H6N4NaO3S2 |

Peso molecular |

245.2 g/mol |

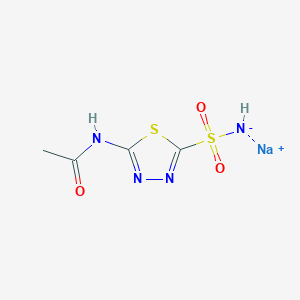

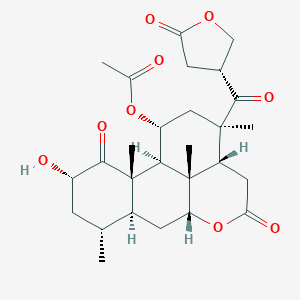

Nombre IUPAC |

sodium;(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide |

InChI |

InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H2,5,10,11)(H,6,7,9); |

Clave InChI |

LLRSVYADPZJNGD-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-].[Na+] |

SMILES canónico |

CC(=O)NC1=NN=C(S1)S(=O)(=O)N.[Na] |

| 1424-27-7 | |

Números CAS relacionados |

59-66-5 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

phosphonium bromide](/img/structure/B73364.png)

![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)